Phenyl 3-chloropropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64457. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFRTSDUWORDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179293 | |

| Record name | Phenyl beta-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24552-27-0 | |

| Record name | Phenyl beta-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024552270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24552-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl beta-chloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 3-Chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl 3-Chloropropanoate

This guide provides a comprehensive technical overview of phenyl 3-chloropropanoate (CAS No. 24552-27-0), a versatile bifunctional molecule. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and analytical methodologies, with a focus on its potential applications in the synthesis of fine chemicals and pharmaceutical intermediates.

Core Chemical Identity and Physicochemical Properties

This compound is a distinct organic compound featuring a phenyl ester functional group and a reactive alkyl chloride moiety. This unique combination of a stable aromatic ester and a primary alkyl halide makes it a valuable intermediate in a variety of synthetic transformations.

Structural and General Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate[1]

-

CAS Number: 24552-27-0[1]

-

Molecular Formula: C₉H₉ClO₂[1]

-

Molecular Weight: 184.62 g/mol [1]

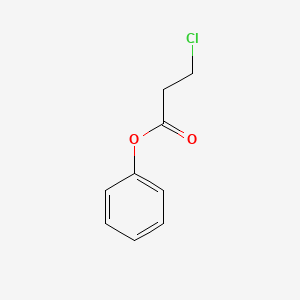

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Physical State | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 157 °C at 30 mmHg | |

| Specific Gravity (20/20) | 1.20 | |

| Refractive Index (n²⁰/D) | 1.52 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of phenol with a derivative of 3-chloropropanoic acid. The choice of synthetic route is often dictated by factors such as reaction scale, desired purity, and the availability of starting materials.

Phase-Transfer Catalyzed Esterification with 3-Chloropropionyl Chloride

A highly efficient method for the preparation of this compound involves the reaction of phenol with 3-chloropropionyl chloride under phase-transfer catalysis (PTC) conditions. This method is advantageous as it can be performed in a biphasic system, which simplifies the work-up and purification process, leading to high yields of the desired ester.[2][3]

The causality behind this experimental choice lies in the enhanced reactivity of the phenoxide ion, which is generated in situ in the basic aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBABr), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 3-chloropropionyl chloride.[2] This circumvents the lower nucleophilicity of phenol itself and allows the reaction to proceed under mild conditions.

Caption: Workflow for phase-transfer catalyzed synthesis.

Experimental Protocol:

-

Preparation of the Aqueous Phase: Dissolve phenol (15 mmol) in 20 cm³ of water containing 7 cm³ of a 20% sodium hydroxide solution.[2]

-

Addition of Catalyst and Organic Phase: To the aqueous solution, add tetra-n-butylammonium bromide (TBABr, 70 mg) and 10 cm³ of dichloromethane (CH₂Cl₂).[2]

-

Reaction Initiation: Cool the biphasic mixture to approximately 15°C with magnetic stirring. Add a solution of 3-chloropropionyl chloride (16 mmol) in 10 cm³ of CH₂Cl₂ in portions over 10-15 minutes.[2]

-

Reaction Monitoring and Work-up: The reaction can be monitored by gas-liquid chromatography (GLC). After the reaction is complete (typically around 2.5 hours), the organic phase is separated.[2]

-

Purification: The organic phase, containing the product, can be washed and then concentrated to yield this compound. The unreacted phenol remains in the alkaline aqueous phase, simplifying purification.[2]

This method has been shown to produce phenyl acrylates (via subsequent dehydrohalogenation) in high yields (80-97%) and purity (>99%), indicating the efficiency of the initial esterification step.[2]

Fischer-Speier Esterification

While the Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol), is a classical method for ester synthesis, it is generally less optimal for phenols.[4][5] The lower nucleophilicity of the phenolic oxygen, due to the delocalization of its lone pairs into the aromatic ring, makes the reaction less favorable compared to aliphatic alcohols.[4] To drive the equilibrium towards the product, a large excess of one reactant or the removal of water is typically required.[5][6]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the primary alkyl chloride. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of various β-substituted propionates.[7]

Caption: Key nucleophilic substitution reactions of this compound.

Nucleophilic Substitution Reactions

The primary chloride in this compound is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.[7]

-

Synthesis of β-Amino Esters: Reaction with primary or secondary amines can yield β-amino esters. These are important precursors for β-amino acids and β-lactams, which are structural motifs in many biologically active compounds.[7]

-

Formation of Thioethers: Reaction with thiols leads to the formation of β-thioethers, which are of interest in medicinal chemistry and materials science.[7]

-

Preparation of Alkoxy Esters: The Williamson ether synthesis, using alkoxides as nucleophiles, allows for the preparation of β-alkoxy esters.[7]

-

Carbon Chain Extension: Reaction with cyanide sources, such as sodium cyanide, introduces a cyano group. This can be further hydrolyzed to a carboxylic acid, effectively extending the carbon chain.[7]

Dehydrohalogenation

Under basic conditions, particularly with a strong, non-nucleophilic base, this compound can undergo elimination (dehydrohalogenation) to form phenyl acrylate.[2] This reaction pathway is important to consider when selecting reaction conditions for nucleophilic substitution, as it can be a competing side reaction.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound, ensuring its identity and purity.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the diastereotopic methylene protons of the propanoate chain. The presence of the electron-withdrawing chlorine atom will deshield the adjacent protons, causing a downfield shift. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the two aliphatic carbons of the propanoate chain. |

| IR Spectroscopy | The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group (typically around 1740-1760 cm⁻¹). Absorptions for the C-O stretch, aromatic C-H stretches, and the C-Cl stretch (typically in the range of 580-780 cm⁻¹) will also be present.[8] |

| Mass Spectrometry | The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including a peak corresponding to the loss of the chlorine atom and cleavage of the ester group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragments.[1] |

Chromatographic Analysis

Gas chromatography (GC) is a suitable method for assessing the purity of this compound, given its volatility. A purity of >95.0% is commercially available, as determined by GC. For reaction monitoring and analysis of less volatile derivatives, High-Performance Liquid Chromatography (HPLC) can be employed.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the introduction of a phenylpropanoate moiety into a molecule, which can then be further functionalized.

While direct applications of this compound in drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical compounds. For instance, phenylpropanoate derivatives are crucial intermediates in the synthesis of the anticancer drug Paclitaxel.[9] The related compound, 3-chloropropiophenone, is a key intermediate in the manufacturing of (S)-Dapoxetine and (S)-3-chloro-1-phenylpropanol, highlighting the importance of the 3-chloro-1-phenylpropane scaffold in pharmaceuticals.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on GHS classifications from suppliers, this compound is considered a hazardous substance.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a synthetically useful intermediate with a well-defined set of chemical and physical properties. Its value lies in the strategic combination of a phenyl ester and a reactive alkyl chloride, which allows for a range of nucleophilic substitution reactions to introduce diverse functionalities. The efficient synthesis of this compound, particularly through phase-transfer catalysis, makes it an accessible building block for researchers in organic synthesis and drug development. A thorough understanding of its reactivity, coupled with appropriate analytical characterization and safe handling practices, will enable its effective utilization in the creation of more complex and potentially biologically active molecules.

References

- Direktor, D., & Effenberger, R. (1988). Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II. Journal of Chemical Technology and Biotechnology, 43(1), 45-50.

-

NIST. (n.d.). Phenyl β-chloropropionate. In NIST Chemistry WebBook. Retrieved from [Link]

-

DeepDyve. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Part II: Phenyl acrylates from 3‐chloropropionyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Chloropropanamido)this compound. Retrieved from [Link]

-

ResearchGate. (2017). ChemInform Abstract: Phase Transfer Catalyzed Esterification of Phenols (II) with Aliphatic Acid Chlorides. Part 2. Phenyl Acrylates (III) from 3-Chloropropionyl Chloride (I). Retrieved from [Link]

-

ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Part II: Phenyl acrylates from 3-chloropropionyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of [S]-(-)-1-chloro-3-phenyl-3-propanol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-3-phenylpropane, 98+%. Retrieved from [Link]

-

UPB. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. Retrieved from [Link]

- Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.

-

ChemKey. (n.d.). Preparation of Esters. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl 3-chloro-3-oxopropanoate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Ningbo INNO Pharmchem Co., Ltd. (n.d.). Exploring Chemical Synthesis: The Application of Phenylpropanoate Derivatives. Retrieved from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

-

PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

The Good Scents Company. (n.d.). Refractive Index Information Catalog. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl 3-phenylpropanoate. Retrieved from [Link]

-

NIST. (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloropropane. Retrieved from [Link]

Sources

- 1. Phenyl β-chloropropionate [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. deepdyve.com [deepdyve.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. nbinno.com [nbinno.com]

- 10. modichemical.com [modichemical.com]

- 11. cochise.edu [cochise.edu]

Phenyl 3-chloropropanoate CAS number 24552-27-0

An In-Depth Technical Guide to Phenyl 3-chloropropanoate (CAS 24552-27-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, CAS Number 24552-27-0, is a functionalized ester that serves as a valuable intermediate in advanced organic synthesis. Its structure, incorporating a reactive chloro-alkyl chain and a stable phenyl ester group, makes it a versatile building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the chlorine atom provides a reactive site for nucleophilic substitution, enabling chain extension and the introduction of diverse functional groups. This guide provides a comprehensive overview of the synthesis, properties, characterization, and safe handling of this compound, grounded in established chemical principles and methodologies.

Compound Identification and Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct aromatic odor attributed to the phenyl group.[1] It is moderately soluble in common organic solvents and may undergo hydrolysis in the presence of water, reverting to phenol and 3-chloropropanoic acid.[1]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

|---|---|---|

| CAS Number | 24552-27-0 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenyl β-chloropropionate, 3-Chloropropionic acid phenyl ester | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 157 °C at 30 mmHg | |

| Density | 1.20 g/cm³ (at 20°C) | [3] |

| Refractive Index | 1.52 | [4] |

| SMILES | C1=CC=C(C=C1)OC(=O)CCCl | [2] |

| InChI Key | RAFRTSDUWORDLA-UHFFFAOYSA-N |[2] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through esterification. The choice of method depends on the required scale, purity, and available starting materials. The most direct and common laboratory-scale approach involves the reaction of a phenol with an activated derivative of 3-chloropropanoic acid, such as its acid chloride.

Primary Synthesis Route: Acylation of Phenol with 3-Chloropropionyl Chloride

This method is highly efficient as it employs a highly reactive acylating agent (3-chloropropionyl chloride), which readily reacts with the weakly nucleophilic phenolic hydroxyl group. The reaction is a classic example of nucleophilic acyl substitution. To drive the reaction to completion and neutralize the HCl byproduct, a base is required. A phase-transfer catalyzed approach offers high yields and simplified purification.[5]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is adapted from the general methodology for the esterification of phenols with acid chlorides.[5]

Materials:

-

Phenol (1.0 eq)

-

3-Chloropropionyl chloride (1.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Hydroxide (NaOH) solution (20%)

-

Tetrabutylammonium bromide (TBABr) (catalyst, ~1-2 mol%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.0 eq) in dichloromethane.

-

Add an aqueous solution of 20% NaOH (approx. 2.0-2.5 eq) to the flask.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (TBABr).

-

Cool the biphasic mixture to approximately 10-15°C in an ice bath with vigorous stirring.

-

Prepare a solution of 3-chloropropionyl chloride (1.05 eq) in dichloromethane.

-

Add the 3-chloropropionyl chloride solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Alternative Synthesis Route: Fischer-Speier Esterification

While phenols are less reactive than aliphatic alcohols in traditional Fischer esterification, the reaction can be driven to yield the desired product by using an excess of one reagent or by removing water as it is formed.[6][7] This method avoids the use of the more hazardous acid chloride but requires more stringent conditions.

The reaction involves heating 3-chloropropanoic acid and phenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[6] The equilibrium is shifted towards the product by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.

Table 2: Comparison of Synthesis Routes

| Parameter | Acylation with Acid Chloride | Fischer-Speier Esterification |

|---|---|---|

| Reactants | Phenol, 3-Chloropropionyl Chloride | Phenol, 3-Chloropropanoic Acid |

| Catalyst | Base (e.g., NaOH, Pyridine) or Phase-Transfer Catalyst | Strong Acid (e.g., H₂SO₄, p-TSA) |

| Conditions | Mild (0°C to room temperature) | Harsher (Reflux, 60-110°C) |

| Advantages | High yield, fast reaction, irreversible | Atom economical, less hazardous starting materials |

| Disadvantages | HCl byproduct, moisture-sensitive acid chloride | Reversible equilibrium, requires water removal, slower |

Diagram: General Synthesis and Analysis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals corresponding to the two methylene (-CH₂-) groups of the chloropropanoyl chain.[8][9]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band around 1760 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. Other key signals include C-O stretching and C-Cl stretching.[9][10]

-

Mass Spectrometry (MS) : GC-MS can be used to confirm the molecular weight (184.62 g/mol ) and purity. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atom.[8]

-

Gas Chromatography (GC) : Used to determine the purity of the final product, often in conjunction with MS. A purity of >95% is common for commercial grades.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile chemical building block in organic synthesis.[1][11] Its bifunctional nature allows for sequential or orthogonal chemical transformations.

-

Intermediate for Pharmaceuticals : The reactive C-Cl bond is a key feature, allowing for nucleophilic substitution reactions to introduce amines, azides, thiols, or other functional groups. This makes it an important precursor for synthesizing more complex molecules that may serve as active pharmaceutical ingredients (APIs) or their advanced intermediates.[1] For instance, related structures are noted as impurities or intermediates in the synthesis of drugs like Aripiprazole.[12]

-

Agrochemical Synthesis : Similar to its role in pharmaceuticals, it can be used to build the carbon skeleton of novel herbicides and pesticides.[1]

-

Polymer and Materials Science : The ester can be incorporated into polymer backbones or side chains. The chloro- group can serve as an initiation site for certain types of polymerization or as a point for post-polymerization modification.

Diagram: Reactivity and Synthetic Utility

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[13] All personnel should wear standard personal protective equipment (PPE).

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [4] |

| Hazard | H319 | Causes serious eye irritation. | [4] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [4] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [4] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [4] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |[4] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] It is recommended to store at room temperature, though cooler temperatures (<15°C) in a dark place can prolong shelf life.[4] Keep away from strong oxidizing agents, strong bases, and moisture to prevent degradation.

Conclusion

This compound is a foundational building block for synthetic chemistry, offering a reliable and versatile platform for molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The methodologies outlined in this guide, particularly the acylation of phenol with 3-chloropropionyl chloride, provide a robust pathway for its preparation, enabling further innovation in the synthesis of novel compounds for pharmaceutical and other industrial applications.

References

-

Benchchem. Aripiprazole Impurity|3-(3-Chloropropanamido)this compound.

-

CymitQuimica. CAS 24552-27-0: 3-Chloropropionic Acid Phenyl Ester.

-

ResearchGate. Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II.

-

Chemsrc. Phenyl 3-Chloropropionate >95.0%(GC).

-

Fisher Scientific. Phenyl 3-Chloropropionate 95.0+%, TCI America™.

-

TCI EUROPE N.V. Phenyl 3-Chloropropionate 24552-27-0.

-

BLD Pharmatech. This compound Safety Data Sheet.

-

BLD Pharm. This compound.

-

ChemicalBook. 3-Chloropropiophenone synthesis.

-

Fisher Scientific. Phenyl-3-chloropropionate ≥95.0%.

-

Benchchem. Application Notes and Protocols: 3-Chloro-2-phenylprop-2-enamide as a Versatile Building Block in Organic Synthesis.

-

PubChem - NIH. Fenoprop.

-

Fisher Scientific. (R)-3-(Fmoc-amino)-3-phenylpropionic acid Safety Data Sheet.

-

Fisher Scientific. (S)-(-)-3-Chloro-1-phenyl-1-propanol Safety Data Sheet.

-

TCI AMERICA. Phenyl 3-Chloropropionate | 24552-27-0.

-

TCI Deutschland GmbH. Phenyl 3-Chloropropionate | 24552-27-0.

-

ChemicalBook. 3-chloropropionic acid phenyl ester(24552-27-0) 1H NMR.

-

LookChem. 3-CHLOROPROPIONIC ACID PHENYL ESTER.

-

Ambeed. This compound.

-

Fisher Scientific. 3'-Chloropropiophenone, 90% Safety Data Sheet.

-

Cole-Parmer. Material Safety Data Sheet - 1-Chloro-3-phenylpropane, 98+%.

-

Google Patents. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.

-

Sigma-Aldrich. This compound AldrichCPR.

-

The Royal Society of Chemistry. Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones.

-

Abound Chem. This compound.

-

Wikipedia. Fischer–Speier esterification.

-

UPB Scientific Bulletin. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.

-

NIH - National Center for Biotechnology Information. 3-Chloropropiophenone.

-

Google Patents. CN1349969A - Prepn of 3-chloropropionyl chloride.

-

Sigma-Aldrich. This compound.

-

ChemicalBook. 3-(2-chloro-phenyl)-3-oxo-propionic acid ethyl ester(19112-35-7) 1H NMR.

-

PubChem. 3-(3-Chloropropanamido)this compound.

-

Google Patents. US2082790A - Process of producing esters of phenols.

-

Khan Academy. Alcohols, phenols and acids.

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

-

The Royal Society of Chemistry. Supplementary Information.

-

Green Chemistry (RSC Publishing). A green approach to chemical building blocks. The case of 3-hydroxypropanoic acid.

-

MDPI. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties.

-

SciSpace. Highlights in the solid-phase organic synthesis of natural products and analogues.

-

NIH - National Center for Biotechnology Information. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis.

Sources

- 1. CAS 24552-27-0: 3-Chloropropionic Acid Phenyl Ester [cymitquimica.com]

- 2. Phenyl 3-Chloropropionate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Phenyl 3-Chloropropionate >95.0%(GC) 25mL - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 4. Phenyl 3-Chloropropionate | 24552-27-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-CHLOROPROPIONIC ACID PHENYL ESTER(24552-27-0) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Aripiprazole Impurity|3-(3-Chloropropanamido)this compound [benchchem.com]

- 13. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to Phenyl 3-Chloropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of phenyl 3-chloropropanoate, a versatile chemical intermediate. With a molecular weight of 184.62 g/mol and the chemical formula C₉H₉ClO₂, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, outlines established synthesis and purification protocols, provides in-depth spectroscopic analysis for characterization, and explores its reactivity and key applications. Furthermore, this guide addresses critical safety and handling procedures to ensure its proper use in a laboratory and industrial setting.

Introduction

This compound is a bifunctional organic molecule characterized by a phenyl ester group and an alkyl chloride. This unique combination of functional groups makes it a reactive and adaptable intermediate for a variety of chemical transformations. The ester moiety can undergo hydrolysis or transesterification, while the chlorine atom serves as a good leaving group for nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

It is important to distinguish this compound from a similarly named but more complex molecule, 3-(3-chloropropanamido)this compound. The latter is a known impurity in the synthesis of the antipsychotic drug Aripiprazole and possesses a significantly different molecular structure and weight (290.14 g/mol ).[1][2] This guide will focus exclusively on this compound (CAS No. 24552-27-0).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 184.62 g/mol | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| CAS Number | 24522-27-0 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Chloropropionic acid phenyl ester, Phenyl β-chloropropionate | [3] |

| Appearance | Colorless to pale yellow liquid | TCI Europe N.V. |

| Storage | Sealed in a dry, room temperature environment | BLD Pharm |

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the esterification of phenol with 3-chloropropionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phenol

-

3-Chloropropionyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add pyridine to the cooled solution with continuous stirring.

-

Add 3-chloropropionyl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound obtained from the synthesis can be purified by vacuum distillation or column chromatography.[4][5][6]

-

Vacuum Distillation: This is the preferred method for large-scale purification. The product is distilled under reduced pressure to avoid decomposition at high temperatures.

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is effective.[4][5]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.[7][8][9][10] The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The two methylene groups of the propanoate chain will appear as triplets due to spin-spin coupling with each other. The methylene group adjacent to the chlorine atom is expected to be downfield (around δ 3.8 ppm) compared to the methylene group adjacent to the carbonyl group (around δ 3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons.[11][12][13] The carbonyl carbon is typically observed around δ 170 ppm. The aromatic carbons will have signals in the δ 120-150 ppm region. The carbon atom bonded to chlorine will be in the range of δ 40-50 ppm, while the other methylene carbon will be at a slightly higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[14][15][16]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960-2850 | Aliphatic C-H | Stretching |

| ~1760 | Ester C=O | Stretching |

| ~1600, ~1490 | Aromatic C=C | Stretching |

| ~1200 | Ester C-O | Stretching |

| ~750-690 | C-Cl | Stretching |

Reactivity and Applications

The reactivity of this compound is dominated by the susceptibility of the C-Cl bond to nucleophilic attack. This makes it a valuable precursor for the synthesis of a wide range of β-substituted propanoates, which are important intermediates in the production of pharmaceuticals and other fine chemicals.[17]

Caption: Reactivity of this compound with various nucleophiles.

Applications in Pharmaceutical and Fine Chemical Synthesis

While specific, direct applications of this compound in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs and reactivity patterns are highly relevant to pharmaceutical development. Phenylpropanoate derivatives are fundamental in the synthesis of numerous pharmaceuticals.[18][19] For instance, related structures are key intermediates in the production of drugs like Paclitaxel.[18]

The β-substituted propanoates synthesized from this compound are valuable precursors for:

-

β-Amino Acids: Important components of peptides and peptidomimetics with diverse biological activities.

-

β-Lactams: Core structures of many antibiotic drugs.

-

Heterocyclic Compounds: A broad class of molecules with a wide range of pharmaceutical applications.

The introduction of a three-carbon chain with a terminal reactive site is a common strategy in drug design for linking different molecular fragments or for interacting with biological targets.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of key safety considerations and should be supplemented with a thorough review of the material safety data sheet (MSDS) before use.[20][21][22][23][24]

Hazard Identification:

-

May cause skin, eye, and respiratory irritation.[23]

-

The toxicological properties have not been fully investigated.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[20][23]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23][24]

-

Avoid inhalation of vapor or mist.[20]

-

Keep away from sources of ignition.[20]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][22]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20][22]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20][22]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[20][22]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its defined physicochemical properties, straightforward synthesis, and predictable reactivity make it a useful tool for researchers and drug development professionals. A comprehensive understanding of its spectroscopic characteristics is essential for quality control, and strict adherence to safety and handling protocols is paramount for its responsible use. The potential for this compound to serve as a building block in the creation of novel and complex molecules underscores its importance in the ongoing advancement of chemical and pharmaceutical sciences.

References

- Combi-Blocks, Inc. (2023).

- TCI Chemicals. (2024).

- Thermo Fisher Scientific. (2024).

-

PubChem. (n.d.). 3-(3-Chloropropanamido)this compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-3-phenylpropane, 98+%. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0011743). Retrieved from [Link]

- Roşca, S. I., Stan, R., Ungureanu, E. M., Stanciu, G., & Roşca, S. (2007). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. University Politehnica of Bucharest Scientific Bulletin, Series B, 69(3), 77-84.

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

- Ningbo INNO Pharmchem Co., Ltd. (2025).

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

- Thermo Fisher Scientific. (2021).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of the three typical separated ionic species of.... Retrieved from [Link]

-

Scribd. (n.d.). P2P Synthesis from 3-Phenyl-1-Chloropropane. Retrieved from [Link]

- Ningbo INNO Pharmchem Co., Ltd. (2025).

-

Ningbo INNO Pharmchem Co., Ltd. (n.d.). High-Purity S-3-Amino-3-(3-fluorophenyl)propionic Acid for Advanced Chemical Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

CHIMIA. (n.d.). New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. Retrieved from [Link]

-

MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

Sources

- 1. Aripiprazole Impurity|3-(3-Chloropropanamido)this compound [benchchem.com]

- 2. 3-(3-Chloropropanamido)this compound | C12H13Cl2NO3 | CID 138109310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl 3-Chloropropionate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-CHLOROPROPIONIC ACID PHENYL ESTER(24552-27-0) 1H NMR spectrum [chemicalbook.com]

- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716) [hmdb.ca]

- 11. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 12. 1-Chloro-3-phenylpropane(104-52-9) 13C NMR [m.chemicalbook.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. instanano.com [instanano.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. nbinno.com [nbinno.com]

- 20. combi-blocks.com [combi-blocks.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. cochise.edu [cochise.edu]

An In-depth Technical Guide to Phenyl 3-chloropropanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3-chloropropanoate, a bifunctional organic molecule, serves as a versatile intermediate and building block in modern organic synthesis. Its structure, incorporating both a reactive ester and an alkyl chloride moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic characterization, and key applications, with a focus on its utility for professionals in research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

This compound is an ester derived from phenol and 3-chloropropionic acid. The presence of an aromatic ring, an ester linkage, and a primary alkyl chloride gives rise to its unique reactivity and utility in synthetic chemistry.

Chemical Structure and Formula

The structural and molecular details of this compound are fundamental to understanding its chemical behavior.

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate[1][2][3][4]

The structure is characterized by a phenyl group attached to the ester oxygen and a three-carbon chain with a chlorine atom at the terminal position.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Colorless to light yellow liquid | [4] |

| Boiling Point | 157 °C at 30 mmHg | |

| Specific Gravity | 1.20 (20/20 °C) | |

| Refractive Index | 1.52 | |

| Solubility | Moderately soluble in organic solvents | [4] |

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phenol with a derivative of 3-chloropropionic acid. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Key Synthetic Precursor: 3-Chloropropionyl Chloride

A common and highly effective acylating agent for this synthesis is 3-chloropropionyl chloride. This precursor can be synthesized in a one-step process from acrylic acid and thionyl chloride. The reaction proceeds through the initial formation of acryloyl chloride, followed by the in-situ addition of hydrogen chloride (generated from the reaction of thionyl chloride) across the double bond.[5][6] The use of a basic organic compound, such as N,N-dimethylformamide, can facilitate this one-pot synthesis.[6]

Caption: Synthesis of 3-Chloropropionyl Chloride.

Esterification of Phenol

With 3-chloropropionyl chloride in hand, the esterification of phenol can be performed efficiently. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with carboxylic acids is often slow and requires harsh conditions.[7] Therefore, the use of a more reactive acylating agent like an acid chloride is preferred.[8]

This method offers high yields and simplified product purification by running the reaction in a biphasic system.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an inert organic solvent (e.g., dichloromethane).

-

Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide, to the flask.

-

Acylation: Cool the biphasic mixture in an ice bath and add 3-chloropropionyl chloride dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Caption: Phase-Transfer Catalyzed Synthesis Workflow.

An alternative approach involves using a solid catalyst like titanium dioxide (TiO₂) under solvent-free conditions, which presents a greener and more efficient methodology.

Part 3: Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. The key expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the phenyl group would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The two methylene groups of the propanoate chain will appear as two triplets. The methylene group adjacent to the ester carbonyl (C2) is expected around δ 2.9-3.1 ppm, while the methylene group adjacent to the chlorine atom (C3) will be further downfield, likely around δ 3.7-3.9 ppm, due to the deshielding effect of the electronegative chlorine atom.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (in the 120-150 ppm range), and the two aliphatic carbons. The carbon bonded to chlorine will be in the range of 40-45 ppm, and the carbon alpha to the carbonyl will be around 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1740-1760 cm⁻¹.[11] Additionally, C-O stretching bands for the ester linkage and C-H stretching for the aromatic and aliphatic groups will be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[2] Fragmentation patterns would likely include the loss of the chloropropyl group and the formation of a phenoxy radical or phenol.

Part 4: Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to its two distinct reactive sites: the ester group and the C-Cl bond.

Reactions at the Alkyl Chloride Moiety

The primary reactivity of interest for drug development and fine chemical synthesis is the nucleophilic substitution at the carbon bearing the chlorine atom.[13] The chlorine atom is a good leaving group, allowing for the introduction of a wide range of nucleophiles to create β-substituted propionate derivatives.[13]

This reactivity makes this compound a key precursor for synthesizing compounds with the general structure Nu-CH₂CH₂-COO-Phenyl, where 'Nu' can be a variety of functional groups, including:

-

Amines: Reaction with primary or secondary amines yields β-amino esters, which are important structural motifs in many pharmaceuticals.

-

Thiols: Forms β-thioethers, which are of interest in medicinal chemistry.

-

Cyanide: Introduces a cyano group, which can be further hydrolyzed to a carboxylic acid, effectively extending the carbon chain by one.[13]

-

Enolates: Can be used as an alkylating agent for enolates, such as those derived from malonic esters, to synthesize more complex molecules.[13]

Reactions Involving the Ester Group

The phenyl ester is susceptible to hydrolysis under acidic or basic conditions, which would yield phenol and 3-chloropropionic acid.[4] While phenyl esters are generally more stable to hydrolysis than alkyl esters, this reaction can be utilized if the free carboxylic acid is the desired product.[11]

Part 5: Applications in Research and Development

The utility of this compound lies in its role as a versatile building block.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity. The β-substituted propionate scaffold is present in numerous active pharmaceutical ingredients.

-

Agrochemicals: Similar to its role in pharmaceuticals, it can be used in the synthesis of novel pesticides and herbicides.[4]

-

Organic Synthesis: As a bifunctional molecule, it is a valuable tool in multi-step organic syntheses, allowing for the sequential introduction of different functionalities.[4]

Part 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in pharmaceutical and agrochemical research and development. Its well-defined structure and predictable reactivity at two key functional sites make it an important tool for the modern synthetic chemist. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Direktor, D., & Effenberger, R. (1986). Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II. Journal of Chemical Technology and Biotechnology. Chemical Technology, 36(6), 277-280. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Phenyl 3-Chloropropionate, min 95% (GC), 100 ml. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenyl β-chloropropionate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl 3-chloro-3-oxopropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Fenoprop. Retrieved from [Link]

-

Clark, J. (2015). some more reactions of phenol. Chemguide. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2005). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B, 44B(12), 2595-2597. Retrieved from [Link]

-

Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

-

Direktor, D., & Effenberger, R. (1988). ChemInform Abstract: Phase Transfer Catalyzed Esterification of Phenols (II) with Aliphatic Acid Chlorides. Part 2. Phenyl Acrylates (III) from 3-Chloropropionyl Chloride (I). ChemInform, 19(21). Retrieved from [Link]

- Google Patents. (2008). CN101333163A - A kind of preparation method of 3-chloropropionate.

- Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.

- Google Patents. (1999). JPH11199540A - Production of 3-chloropropionyl chloride.

Sources

- 1. 3-(3-Chloropropanamido)this compound | C12H13Cl2NO3 | CID 138109310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl β-chloropropionate [webbook.nist.gov]

- 3. Phenyl 3-chloro-3-oxopropanoate | C9H7ClO3 | CID 87479075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 24552-27-0: 3-Chloropropionic Acid Phenyl Ester [cymitquimica.com]

- 5. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 6. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 7. Khan Academy [khanacademy.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aripiprazole Impurity|3-(3-Chloropropanamido)this compound [benchchem.com]

- 12. 3-CHLOROPROPIONIC ACID PHENYL ESTER(24552-27-0) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

Phenyl 3-chloropropanoate synonyms and IUPAC name

An In-Depth Technical Guide to Phenyl 3-chloropropanoate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both a reactive alkyl chloride and a phenyl ester, renders it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. A primary focus is placed on the strategic application of this compound as a key building block in the synthesis of precursors for active pharmaceutical ingredients (APIs), particularly within the realm of central nervous system (CNS) therapeutics. The underlying principles of its reactivity and the rationale behind its synthetic methodologies are discussed to provide field-proven insights for researchers in drug development.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure. Alongside its formal name, a variety of synonyms are employed in commercial and laboratory settings.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Chloropropionic Acid Phenyl Ester, Phenyl β-chloropropionate[2][3]

-

Molecular Formula: C₉H₉ClO₂[1]

-

Molecular Weight: 184.62 g/mol [2]

-

Chemical Structure:

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and characterization of this compound. The data presented below are compiled from various commercial and database sources.

Physicochemical Data

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid | [2] |

| Boiling Point | 157 °C at 30 mmHg | [4] |

| Density | 1.191 - 1.20 g/cm³ at 20 °C | [4][5] |

| Refractive Index | 1.52 | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of this compound. The expected spectral features are detailed below, based on the analysis of its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the chloropropanoyl chain.

-

Aromatic Protons (C₆H₅): A complex multiplet would appear in the range of δ 7.0-7.5 ppm.

-

Methylene Protons (-CH₂-Cl): A triplet is expected around δ 3.8 ppm due to coupling with the adjacent methylene group. The electronegativity of the chlorine atom causes a downfield shift.

-

Methylene Protons (-CH₂-COO-): A triplet is anticipated around δ 2.9 ppm, shifted downfield by the adjacent carbonyl group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons.

-

Carbonyl Carbon (C=O): A signal in the region of δ 170-172 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 121-151 ppm, with the ipso-carbon attached to the ester oxygen appearing most downfield.

-

Methylene Carbon (-CH₂-Cl): A signal around δ 40-45 ppm.

-

Methylene Carbon (-CH₂-COO-): A signal around δ 35-40 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions characteristic of the ester functional group and the carbon-chlorine bond.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹[6].

-

C-O Stretch (Ester): Two distinct, strong bands will be present in the 1300-1000 cm⁻¹ region, which is a hallmark of the ester functional group[6][7].

-

C-Cl Stretch: A band in the region of 800-600 cm⁻¹ indicates the presence of the alkyl chloride.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

-

Mass Spectrometry: The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Key fragmentation patterns would include the loss of the chloropropyl group and the formation of a phenoxy radical or phenol. A prominent peak at m/z 94 corresponding to the phenol cation is expected[3].

Synthesis and Reaction Chemistry

This compound is a bifunctional molecule, with reactivity centered on the ester and the alkyl chloride moieties.

Synthesis via Phase-Transfer Catalyzed Esterification

A highly efficient method for the synthesis of this compound is the esterification of phenol with 3-chloropropionyl chloride under phase-transfer catalysis (PTC) conditions. This method is superior to traditional esterification as it can be performed at low temperatures, does not require anhydrous conditions, and results in high yields with simple product isolation[8][9].

Causality of Experimental Choices: The biphasic system (aqueous NaOH and an organic solvent like dichloromethane) is chosen to dissolve the reactants in their preferred phases. Phenol is deprotonated by the aqueous sodium hydroxide to form the more nucleophilic phenoxide ion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBABr), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the 3-chloropropionyl chloride is located. This transfer overcomes the immiscibility of the reactants, dramatically accelerating the reaction rate[8][10]. Cooling the reaction is crucial to suppress the hydrolysis of the acyl chloride and the ester product, thereby maximizing the yield[2].

Caption: Phase-Transfer Catalysis (PTC) Workflow for Esterification.

Key Reactions

The primary utility of this compound in drug development stems from the reactivity of the C-Cl bond. This site is an electrophilic center, susceptible to nucleophilic substitution (Sₙ2) reactions.

-

Nucleophilic Substitution with Amines: This is a cornerstone reaction for building pharmaceutical scaffolds. Reaction with primary or secondary amines displaces the chloride ion to form β-amino esters. These products are precursors to a wide array of biologically active molecules, including β-amino acids and various CNS-active drugs[11].

Sources

- 1. phenyl propionate(637-27-4) 1H NMR [m.chemicalbook.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. A Process For Preparing Fluoxetine Hydrochloride (Form A) [quickcompany.in]

- 4. Aripiprazole Impurity|3-(3-Chloropropanamido)this compound [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Safety and Handling of Phenyl 3-chloropropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding Phenyl 3-chloropropanoate

This compound (CAS No. 24552-27-0) is a versatile bifunctional organic compound, integrating a phenyl ester and a chlorinated alkyl chain.[1] This unique structure makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and other fine chemicals.[1] The presence of both an ester and a reactive alkyl halide moiety dictates its chemical behavior and, critically, informs the necessary safety and handling protocols.[2] This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and an understanding of its chemical properties.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling.

| Property | Value | Source(s) |

| CAS Number | 24552-27-0 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 157 °C at 30 mmHg | [4] |

| Solubility | Moderately soluble in organic solvents | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation to the skin and eyes.[4][5]

-

GHS Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

-

Toxicological Data:

Section 3: Reactivity and Stability Profile

Understanding the reactivity of this compound is crucial for preventing hazardous situations in a laboratory setting.

3.1. Hydrolysis

As an ester, this compound is susceptible to hydrolysis, especially in the presence of water, acids, or bases. This reaction will yield 3-chloropropionic acid and phenol.[1] The rate of hydrolysis can be influenced by pH and temperature.[8][9]

3.2. Nucleophilic Substitution and Elimination

The presence of a chlorine atom on the alkyl chain makes this compound a substrate for nucleophilic substitution and elimination reactions.[2] Strong nucleophiles can displace the chloride ion, while strong, sterically hindered bases can promote elimination reactions to form an alkene.[1]

3.3. Thermal Decomposition

Specific data on the thermal decomposition products of this compound are not available. However, based on the thermal degradation of similar phenyl esters and chlorinated compounds, hazardous decomposition products could include carbon monoxide, carbon dioxide, and hydrogen chloride gas upon heating to decomposition.[4][10]

3.4. Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Can cause vigorous reactions.

-

Strong Acids and Bases: Can catalyze hydrolysis and other reactions.[11]

-

Water/Moisture: Can lead to hydrolysis, producing corrosive byproducts.[1]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

4.1. Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[12]

-

Eye Wash Stations and Safety Showers: These must be readily accessible in the immediate work area.[12]

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[5]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use.

-

Lab Coat: A full-length laboratory coat should be worn to protect skin and personal clothing.

-

-

Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Caption: PPE Donning and Doffing Sequence.

4.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

-

Store away from sources of heat and direct sunlight.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5][13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

5.2. Spill Control and Cleanup

For a minor spill, trained personnel wearing appropriate PPE can follow these steps:

-

Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.

-

Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6] Do not use combustible materials like paper towels.[6]

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Collection: Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

For major spills, evacuate the area immediately and contact your institution's emergency response team.[14]

Caption: Chemical Spill Response Workflow.

Section 6: Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with its handling and storage, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety policies and the most recent Safety Data Sheet before working with this or any other chemical.

References

- BLD Pharmatech.

- CymitQuimica. CAS 24552-27-0: 3-Chloropropionic Acid Phenyl Ester.

- Sigma-Aldrich.

- Patsnap Eureka. Alkyl Halide Explained: Structure, Types, and Reactions. 2025-03-31.

- TCI EUROPE N.V.

- NIOSH - CDC. First Aid Procedures for Chemical Hazards.

- Thermo Fisher Scientific. Safety Data Sheet: (S)-(-)-3-Chloro-1-phenyl-1-propanol. 2024-03-31.

- Fisher Scientific.

- TCI Deutschland GmbH.

- Cornell EHS. 5.4 Chemical Spill Procedures.

- Oakwood Chemical.

- CP Lab Safety.

- PubMed.

- European Chlorinated Solvent Association.

- Eurochlor.

- Thermo Fisher Scientific.

- Google Patents. US3772389A - Process for the synthesis of phenyl esters.

- Fisher Scientific.

- BLD Pharmatech.

- Global Health.

- ResearchGate.